4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
Overview
Description
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C14H24BrNO3SSi and a molecular weight of 394.4 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(tert-butyldimethylsilyloxy)ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The tert-butyldimethylsilyloxy (TBDMSO) group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the TBDMSO group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding alcohol after removal of the TBDMSO group.
Scientific Research Applications
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The TBDMSO group provides steric protection and can be selectively removed to expose reactive sites.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulfonamide
- 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide
Uniqueness
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide is unique due to its combination of a bromine atom and a TBDMSO group, which provides both reactivity and steric protection. This makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO3SSi/c1-14(2,3)21(4,5)19-11-10-16-20(17,18)13-8-6-12(15)7-9-13/h6-9,16H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPCUSYXKGALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657336 | |
Record name | 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-52-6 | |
Record name | 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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